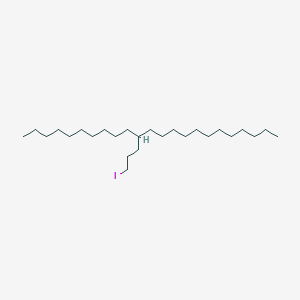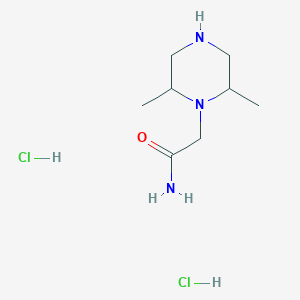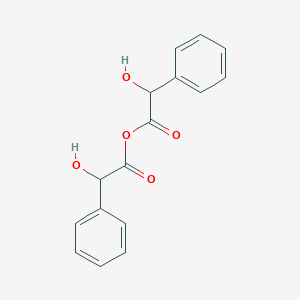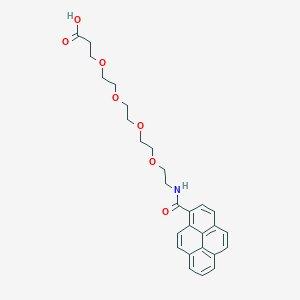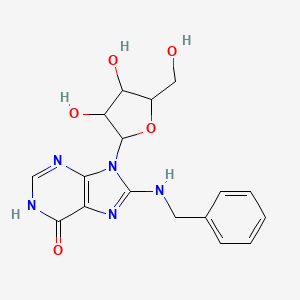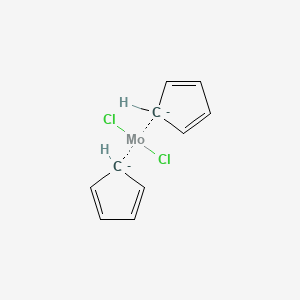
Cl2 molybdocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a brownish-green air- and moisture-sensitive powder . This compound is part of the metallocene family, which includes compounds with a metal sandwiched between two cyclopentadienyl anions.
Preparation Methods
Cl2 molybdocene is typically prepared from molybdocene dihydride by treatment with chloroform . The reaction is as follows:
(C5H5)2MoH2+2CHCl3→(C5H5)2MoCl2+2CH2Cl2
The compound adopts a “clamshell” structure where the cyclopentadienyl rings are not parallel, and the two chloride ligands are cis
Chemical Reactions Analysis
Cl2 molybdocene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common reagents used in these reactions include chloroform for substitution reactions and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cl2 molybdocene has several scientific research applications:
Mechanism of Action
The mechanism of action of Cl2 molybdocene involves its interaction with biological molecules. It does not target transferrin like other metallocenes, as the cyclopentadienyl ligands in this compound are stable to hydrolysis at physiological pH . The active species in aqueous solutions is [Cp2Mo(OH)(H2O)]+, which can undergo further reactions .
Comparison with Similar Compounds
Cl2 molybdocene is similar to other metallocene dichlorides such as:
Ferrocene: Contains iron instead of molybdenum.
Zirconocene dichloride: Contains zirconium instead of molybdenum.
Vanadocene dichloride: Contains vanadium instead of molybdenum.
Niobocene dichloride: Contains niobium instead of molybdenum.
Titanocene dichloride: Contains titanium instead of molybdenum.
Tantalocene dichloride: Contains tantalum instead of molybdenum.
This compound is unique due to its specific interactions and stability in biological systems compared to other metallocenes .
Properties
Molecular Formula |
C10H10Cl2Mo-2 |
|---|---|
Molecular Weight |
297.0 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;dichloromolybdenum |
InChI |
InChI=1S/2C5H5.2ClH.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
QGGWSCVAFKWITK-UHFFFAOYSA-L |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Mo]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)

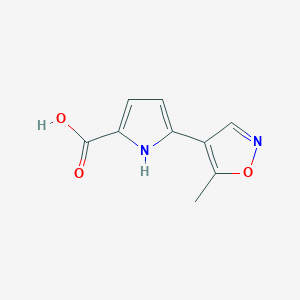
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)
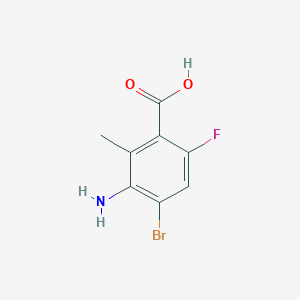
![[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)
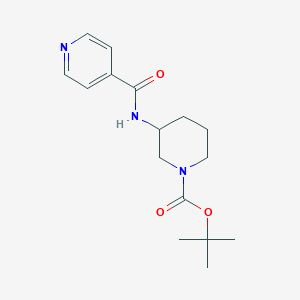

![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)
